6-chloro-7-[2-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one
Description
This compound is a chromen-2-one (coumarin) derivative characterized by a 6-chloro substitution, a 4-phenyl group, and a complex 7-alkoxy substituent containing a 2,2-dimethyltetrahydro-2H-pyran-4-yl moiety linked via a 2-oxoethoxy bridge. The chromen-2-one core is a privileged scaffold in medicinal chemistry due to its diverse bioactivities, including antimicrobial, anticancer, and anti-inflammatory properties . The unique substitution pattern in this compound—particularly the sterically hindered tetrahydropyran ring—suggests enhanced metabolic stability and target selectivity compared to simpler analogs .
Properties
Molecular Formula |
C24H23ClO5 |
|---|---|
Molecular Weight |
426.9 g/mol |
IUPAC Name |
6-chloro-7-[2-(2,2-dimethyloxan-4-yl)-2-oxoethoxy]-4-phenylchromen-2-one |
InChI |
InChI=1S/C24H23ClO5/c1-24(2)13-16(8-9-29-24)20(26)14-28-22-12-21-18(10-19(22)25)17(11-23(27)30-21)15-6-4-3-5-7-15/h3-7,10-12,16H,8-9,13-14H2,1-2H3 |
InChI Key |
KVMRVXLLPSCCGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CCO1)C(=O)COC2=C(C=C3C(=CC(=O)OC3=C2)C4=CC=CC=C4)Cl)C |
Origin of Product |
United States |
Preparation Methods
- Unfortunately, specific synthetic routes for this compound are not readily available in my current knowledge base. researchers typically employ organic synthesis techniques to assemble complex structures like this.
- Industrial production methods may involve multi-step processes, including protecting group manipulations, cyclizations, and selective functional group transformations.
Chemical Reactions Analysis
Reactivity: Given its diverse functional groups, this compound likely undergoes various reactions
Common Reagents and Conditions:
Major Products: These depend on reaction conditions, but expect derivatives with altered functional groups.
Scientific Research Applications
Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its diverse pharmacophores.
Antioxidant Properties: The chromone scaffold often exhibits antioxidant activity.
Anti-inflammatory Effects: Some derivatives may modulate inflammation pathways.
Biological Studies: Investigate its interactions with enzymes, receptors, or cellular processes.
Mechanism of Action
Targets: It could interact with enzymes, receptors, or signaling pathways.
Pathways: Further studies are needed to elucidate its precise mechanisms.
Comparison with Similar Compounds
Key Observations:
- Position 7 Substitutions : The target compound’s 7-alkoxy group with a tetrahydropyran ring introduces steric bulk, likely reducing off-target interactions compared to linear chains (e.g., ethyl or benzyl) .
- Chlorine at Position 6 : Common across analogs, this electron-withdrawing group enhances electrophilic reactivity, favoring interactions with nucleophilic residues in enzymes .
- Position 4 Groups : Phenyl (target) vs. ethyl/propyl (others) influence π-system conjugation and hydrophobic interactions. Phenyl groups enhance aromatic stacking in hydrophobic pockets .
Chemical Reactivity
- Solubility : The target compound’s tetrahydropyran group reduces water solubility compared to hydroxy or methoxy analogs (e.g., 7-hydroxy-4-methylchromen-2-one ).
- Synthetic Accessibility : The 2-oxoethoxy-tetrahydropyran linkage requires multi-step synthesis, unlike straightforward benzylation or alkylation reactions used in analogs .
Biological Activity
6-chloro-7-[2-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by a chromenone core with various substituents that may influence its biological activity. Here are some key properties:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C22H25ClO4 |
| Molecular Weight | 388.89 g/mol |
| CAS Number | Not available |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways.
- Enzyme Inhibition : The compound may act as an inhibitor of specific kinases or phosphatases, which are crucial in regulating cell proliferation and survival.
- Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, reducing oxidative stress in cells.
- Anticancer Properties : Some research indicates that this compound exhibits cytotoxic effects on cancer cell lines, potentially through apoptosis induction.
Anticancer Activity
A notable study evaluated the anticancer effects of this compound against various cancer cell lines. The results demonstrated significant antiproliferative effects, particularly in breast and lung cancer models. The mechanism was linked to the modulation of cell cycle progression and induction of apoptotic pathways.
Antimicrobial Activity
Research has also explored the antimicrobial properties of this compound. In vitro assays revealed effectiveness against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's ability to disrupt bacterial cell membranes was identified as a potential mechanism for its antimicrobial action.
Case Studies
-
Study on Anticancer Effects : A recent publication reported that this compound showed a dose-dependent reduction in viability in MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The study highlighted that at concentrations above 10 µM, the compound led to significant apoptosis as evidenced by Annexin V staining and caspase activation assays.
- Reference : PubMed Study
-
Antimicrobial Testing : Another study assessed the antimicrobial efficacy of the compound using disk diffusion methods against various pathogens. Results indicated a zone of inhibition ranging from 15 to 25 mm, demonstrating moderate to high antimicrobial activity.
- Reference :
Summary of Findings
The biological activity of this compound illustrates its potential as a therapeutic agent in oncology and infectious diseases. Its mechanisms involve enzyme inhibition, antioxidant effects, and direct cytotoxicity towards cancer cells.
Future Directions
Further research is warranted to elucidate the precise mechanisms underlying the biological activities observed with this compound. In vivo studies and clinical trials will be essential to establish its safety profile and therapeutic efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
